4-(2-Methoxy-5-methylphenyl)thian-4-ol
Description
4-(2-Methoxy-5-methylphenyl)thian-4-ol is a sulfur-containing heterocyclic compound featuring a thiane (tetrahydrothiopyran) ring substituted at the 4-position with a 2-methoxy-5-methylphenyl group.
Properties
IUPAC Name |
4-(2-methoxy-5-methylphenyl)thian-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2S/c1-10-3-4-12(15-2)11(9-10)13(14)5-7-16-8-6-13/h3-4,9,14H,5-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVOCBMXZKGWJLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C2(CCSCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)OC)C2(CCSCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The preparation of 4-(2-Methoxy-5-methylphenyl)thian-4-ol involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents and catalysts to facilitate the reaction. Industrial production methods often involve large-scale synthesis using optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-(2-Methoxy-5-methylphenyl)thian-4-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(2-Methoxy-5-methylphenyl)thian-4-ol has a wide range of scientific research applications. In chemistry, it is used as a reagent in various reactions. In biology, it is studied for its potential effects on biological systems. In medicine, it is explored for its therapeutic potential. In industry, it is used in the production of various materials and chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Methoxy-5-methylphenyl)thian-4-ol involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain receptors or enzymes, leading to a cascade of biochemical events. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Structural Comparisons
Table 1: Key Structural Features of Analogous Compounds
Key Observations :
- Ring Systems : The thiane ring in the target compound provides conformational flexibility compared to rigid triazole or thiazole cores in analogs. This may influence binding affinity in biological systems .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- The 2-methoxy-5-methylphenyl group in analogs like 2-Methoxy-5-methylphenyl pivalate is associated with high purity (>95%), suggesting stability under standard conditions .
- Substituent chain length (e.g., methoxyethyl vs. methoxy-methyl) may influence lipophilicity, affecting solubility and bioavailability .
Key Observations :
- Triazoles vs. Thianes: Triazole derivatives exhibit strong antifungal activity due to nitrogen-rich aromatic systems, which chelate metal ions in biological targets .
- Thiazoles : Thiazole-based compounds like ST-1748 demonstrate activity in lipid signaling pathways, suggesting sulfur-containing heterocycles broadly influence bioactivity .
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